H-Leu-Asn-OH

描述

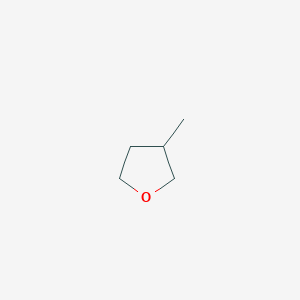

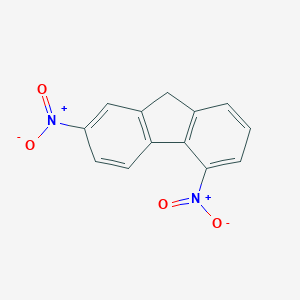

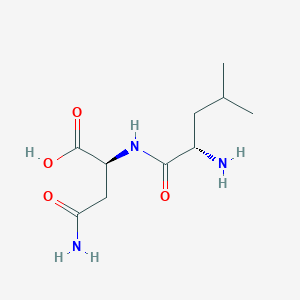

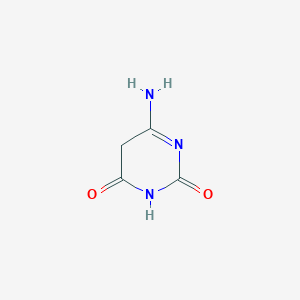

Leu-Asn is a dipeptide composed of L-leucine and L-asparagine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-leucine and a L-asparagine.

科学研究应用

抗氧化肽

研究发现,“Leu-Asn”是抗氧化肽的组成部分 . 抗氧化肽是目前食品科学、制药和化妆品领域的热门研究方向 . 它们在抗氧化肽的筛选、活性评估、机制研究和应用方面发挥着至关重要的作用 .

抗皮肤衰老作用

“Leu-Asn”被发现存在于具有强抗皮肤衰老活性的肽中 . 这些肽来源于家蟋蟀,在抑制胶原蛋白酶方面展现出良好的效果,胶原蛋白酶是一种能分解皮肤中胶原蛋白的酶 .

抗癌特性

“L-亮氨酰-L-天冬酰胺”是L-天冬酰胺酶的组成部分,L-天冬酰胺酶是一种酶,因其对不同淋巴增殖性疾病(如急性淋巴细胞白血病(ALL)和霍奇金淋巴瘤)的抗癌活性而受到研究 .

丙烯酰胺减缓

L-天冬酰胺酶(包括“L-亮氨酰-L-天冬酰胺”)被用于食品工业中,以减少丙烯酰胺的形成,丙烯酰胺是一种致癌化合物 . 这在富含淀粉的食物在高温下烹饪时尤其重要 .

重组蛋白的生产

生化分析

Biochemical Properties

H-Leu-Asn-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Cellular Effects

The cellular effects of this compound are not well-studied. Related peptides have been shown to have significant effects on cellular processes. For instance, antioxidant peptides have been shown to effectively quench free radicals and inhibit polyunsaturated fatty acid peroxidation in a linoleic acid emulsion system . They also significantly scavenge cellular radicals and enhance the viability of tert-butyl hydroperoxide-induced cytotoxicity .

Molecular Mechanism

It is known that peptides can interact with various biomolecules and exert their effects at the molecular level . For example, they can bind to specific receptors, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related peptides have been shown to have time-dependent effects. For instance, antioxidant peptides from bigeye tuna dark muscle were found to have time-dependent antioxidant activities .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Related peptides have been shown to have dosage-dependent effects. For instance, antioxidant peptides have been shown to have dosage-dependent antioxidant activities .

Metabolic Pathways

Leucine, one of the constituent amino acids of this compound, is known to play a key role in protein and energy metabolism . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .

属性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTRLIITQPXHBJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

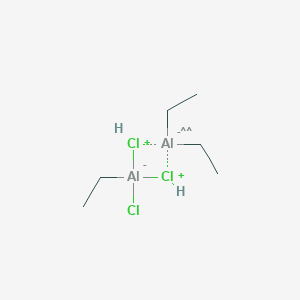

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Leu-Asn exhibit its biological activity?

A1: Leu-Asn demonstrates biological activity primarily through its interaction with specific enzymes. For example, it acts as a competitive inhibitor of β-secretase, an enzyme involved in the production of β-amyloid (Aβ) peptides. [] This inhibition effectively reduces Aβ production, offering potential therapeutic benefits for Alzheimer's disease. []

Q2: What are the downstream effects of Leu-Asn's interaction with its targets?

A2: The downstream effects of Leu-Asn depend on the specific target and context. In the case of β-secretase inhibition, reduced Aβ production may contribute to neuroprotection and potentially slow down the progression of Alzheimer's disease. []

Q3: What is the molecular formula and weight of Leu-Asn?

A3: The molecular formula of Leu-Asn is C10H19N3O4. Its molecular weight is 245.28 g/mol.

Q4: Is there any spectroscopic data available for Leu-Asn?

A4: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) have been employed to study Leu-Asn-containing peptides. For instance, NMR studies on insect adipokinetic hormones, which share structural similarities with Leu-Asn, have provided insights into their solution conformations and dynamics. []

Q5: How does Leu-Asn perform under various conditions?

A5: While specific data on Leu-Asn's stability under various conditions is limited in the provided research, it's important to consider that peptide stability can be influenced by factors such as temperature, pH, and the presence of enzymes or other reactive species.

Q6: Have computational methods been used to study Leu-Asn?

A6: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to investigate the binding affinities of HIV-1 protease inhibitors containing Leu-Asn and similar sequences. [] These studies provide valuable insights into the molecular interactions governing inhibitor binding and aid in the design of more potent compounds.

Q7: How do modifications to the structure of Leu-Asn impact its activity?

A7: Structural modifications, even subtle ones, can significantly alter the activity of peptides containing Leu-Asn. For instance, in a study on muscarinic toxins, a three-amino acid difference (Leu-Asn-His vs. Ile-Val-Pro) resulted in a substantial shift in subtype selectivity for muscarinic receptors. []

Q8: In what biological contexts has Leu-Asn been studied?

A8: Leu-Asn-containing peptides have been investigated in various biological contexts, including:

- Neurodegenerative Diseases: As a component of β-secretase inhibitory peptides, Leu-Asn shows promise in Alzheimer's disease research. []

- Hormonal Regulation: Leu-Asn is found in insect adipokinetic hormones, which regulate energy metabolism during flight. [, , ]

- Immune Response: Leu-Asn is present in peptides derived from bovine lactoferrin, which exhibits antibacterial activity. []

- Viral Infections: Leu-Asn-containing peptides have been explored as potential inhibitors of HIV-1 protease, a crucial enzyme for viral replication. [, ]

Q9: Are there other peptides with similar sequences to Leu-Asn that exhibit biological activity?

A9: Yes, numerous peptides containing the Leu-Asn sequence or similar motifs exhibit biological activity. These include:

- Speract: A decapeptide found in sea urchin eggs that plays a role in sperm chemotaxis and activation. [, ]

- Allatostatins: Nonapeptides found in crickets that inhibit juvenile hormone synthesis. []

- Vasodilatory Peptides: Some egg white-derived peptides containing Leu-Asn exhibit endothelium-dependent vasorelaxation in rat arteries. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

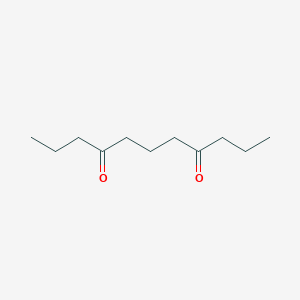

![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)